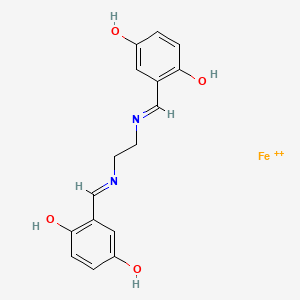

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)

説明

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) is a coordination compound with the molecular formula C16H16N2O4Fe It is a complex formed by the chelation of iron(II) ions with N,N'-ethylenediamine and salicylaldehyde derivatives

Synthetic Routes and Reaction Conditions:

Chelation Method: The compound can be synthesized by reacting ethylenediamine with salicylaldehyde in the presence of iron(II) salts. The reaction is typically carried out in an aqueous or alcoholic solution under reflux conditions.

Ligand Exchange Method: Another approach involves the ligand exchange reaction where a preformed iron(II) complex is treated with salicylaldehyde derivatives to form the desired compound.

Industrial Production Methods: The industrial production of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) involves large-scale chelation reactions under controlled conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form iron(III) complexes.

Reduction: Reduction reactions can be used to revert the iron(III) complexes back to iron(II) complexes.

Substitution Reactions: Substitution reactions can occur where the ligands in the complex are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Various ligands such as ammonia (NH3) and chloride ions (Cl-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Iron(III) complexes.

Reduction: Iron(II) complexes.

Substitution: Various substituted iron(II) complexes depending on the ligand used.

科学的研究の応用

Coordination Chemistry

Versatile Ligand in Metal Complexes

Fe(Salen) acts as a powerful chelating agent, forming stable metal complexes that are crucial in catalysis and materials science. Its ability to coordinate with various metal ions enhances the reactivity and stability of the resulting complexes, making it invaluable in synthetic chemistry and industrial applications .

Analytical Chemistry

Metal Ion Detection and Environmental Monitoring

The compound is widely used in developing sensitive sensors for detecting metal ions. Its chelating properties allow for effective metal ion extraction and quantification, providing reliable methods for environmental monitoring. This application is particularly important in assessing contamination levels in water sources and soil .

| Application Area | Specific Use |

|---|---|

| Metal Ion Detection | Development of sensitive sensors |

| Environmental Monitoring | Assessment of soil and water contamination |

Pharmaceutical Applications

Targeted Drug Delivery and Anti-Cancer Activity

Fe(Salen) has shown potential in drug formulation, particularly for targeting specific biological pathways. Notably, studies have demonstrated its anti-cancer properties, where it promotes apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS). In preclinical models, Fe(Salen) has been used for magnet-guided delivery, allowing for improved targeting of tumor sites while minimizing damage to surrounding healthy tissues .

- Mechanism of Action : Induction of apoptosis via ROS production.

- Clinical Relevance : Comparable efficacy to traditional chemotherapeutics like cisplatin.

Biochemistry

Studying Enzyme Activities and Metabolic Processes

In biochemistry, Fe(Salen) is utilized to investigate enzyme activities and interactions. Its role as a model compound helps researchers understand complex metabolic processes, particularly those involving iron-dependent enzymes. This understanding is critical for developing new therapeutic strategies targeting metabolic disorders .

Material Science

Development of Innovative Materials

Fe(Salen) contributes to creating advanced materials with unique properties, such as enhanced stability and functionality. These materials can be applied in various fields, including electronics, catalysis, and nanotechnology. The ability to tailor the properties of these materials based on the ligand structure opens up new avenues for research and industrial applications .

Case Study 1: Anti-Cancer Applications

A study highlighted the efficacy of Fe(Salen) in reducing tumor size in mouse models when delivered using magnetic guidance. The compound's accumulation at the tumor site was visualized through magnetic resonance imaging (MRI), showcasing its potential as a theranostic agent—combining therapy and diagnostics .

Case Study 2: Environmental Sensors

Research demonstrated the use of Fe(Salen)-based sensors for detecting heavy metals in contaminated water sources. These sensors exhibited high sensitivity and selectivity towards specific metal ions, proving effective for environmental monitoring purposes .

作用機序

The mechanism by which N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

類似化合物との比較

N,N'-Bis(salicylidene)ethylenediamine Iron(II)

N,N'-Bis(5-methylsalicylidene)ethylenediamine Iron(II)

N,N'-Bis(5-chlorosalicylidene)ethylenediamine Iron(II)

Uniqueness: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) is unique due to the presence of hydroxyl groups on the salicylidene ligands, which can influence its reactivity and binding properties compared to similar compounds without these groups.

生物活性

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II), often referred to as Fe(Salen), is a complex that has garnered significant attention in the fields of coordination chemistry, biochemistry, and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)

Fe(Salen) is a metal complex formed by the coordination of iron(II) ions with the ligand N,N'-bis(5-hydroxysalicylidene)ethylenediamine. The structure of this compound allows for unique interactions within biological systems, particularly in targeting cancer cells. Its ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects.

Anticancer Activity

Mechanism of Action

Fe(Salen) exhibits potent anticancer activity through several mechanisms:

- ROS Generation : The compound induces oxidative stress in cancer cells by generating ROS, which leads to apoptosis (programmed cell death). This mechanism has been confirmed in various studies where Fe(Salen) demonstrated significant cytotoxicity against different cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .

- Ferroptosis Induction : Recent findings suggest that Fe(Salen) can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was particularly noted in studies where specific complexes derived from Fe(Salen) showed dual modes of cell death .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 4.2 | ROS generation | |

| HeLa | 2.5 | Ferroptosis | |

| A549 | 6.0 | Apoptosis via ROS | |

| Various Tumors | 1-10 | Apoptosis and DNA damage |

Case Study: Efficacy Against Breast Cancer

In a study conducted by Basu et al., Fe(Salen) demonstrated remarkable efficacy against MDA-MB-231 breast cancer cells, achieving an IC50 value significantly lower than that of cisplatin, a standard chemotherapeutic agent. The study highlighted that the compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways .

Pharmacological Applications

Fe(Salen) is being explored for various pharmaceutical applications beyond its anticancer properties:

- Drug Delivery Systems : Due to its magnetic properties, Fe(Salen) can be utilized in magnet-guided drug delivery systems, enhancing the targeting of tumors while minimizing side effects on healthy tissues .

- Biomarkers for Imaging : The fluorescent properties of Fe(Salen) complexes make them suitable candidates for cellular imaging, allowing for real-time monitoring of drug delivery and efficacy in vivo .

特性

IUPAC Name |

2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4.Fe/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22;/h1-4,7-10,19-22H,5-6H2;/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSJUVSXJZYUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FeN2O4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743080 | |

| Record name | 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255379-99-8 | |

| Record name | 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。